molecular formula C12H12N2O3 B11964362 N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide CAS No. 18542-74-0

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide

Cat. No.: B11964362
CAS No.: 18542-74-0
M. Wt: 232.23 g/mol
InChI Key: AAPPUPXTZPQMIS-UHFFFAOYSA-N
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Description

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide typically involves the reaction of N-hydroxysuccinimide with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects. The compound can act as a positive allosteric modulator of the EAAT2 transporter, enhancing glutamate uptake and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

18542-74-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamide

InChI

InChI=1S/C12H12N2O3/c15-10(8-9-4-2-1-3-5-9)13-14-11(16)6-7-12(14)17/h1-5H,6-8H2,(H,13,15)

InChI Key

AAPPUPXTZPQMIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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